
(R)-1-(5-Fluoro-2-methylphenyl)-N-methylethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(5-Fluoro-2-methylphenyl)-N-methylethan-1-amine is a chiral amine compound characterized by the presence of a fluorine atom and a methyl group on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(5-Fluoro-2-methylphenyl)-N-methylethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 5-fluoro-2-methylbenzaldehyde.
Reductive Amination: The aldehyde group is converted to the corresponding amine via reductive amination using a suitable amine source and a reducing agent such as sodium cyanoborohydride.
Chiral Resolution: The racemic mixture of the amine is resolved into its enantiomers using chiral chromatography or other resolution techniques.
Industrial Production Methods
Industrial production of ®-1-(5-Fluoro-2-methylphenyl)-N-methylethan-1-amine may involve large-scale reductive amination processes followed by chiral resolution using high-performance liquid chromatography (HPLC) or other scalable chiral separation methods.
Análisis De Reacciones Químicas
Types of Reactions
®-1-(5-Fluoro-2-methylphenyl)-N-methylethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
®-1-(5-Fluoro-2-methylphenyl)-N-methylethan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies investigating the effects of fluorinated compounds on biological systems.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ®-1-(5-Fluoro-2-methylphenyl)-N-methylethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets, leading to its desired biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- ®-2-(5-Fluoro-2-methylphenyl)pyrrolidine hydrochloride
- 5-Fluoro-2-methylphenylboronic acid
Uniqueness
®-1-(5-Fluoro-2-methylphenyl)-N-methylethan-1-amine is unique due to its specific chiral configuration and the presence of both a fluorine atom and a methyl group on the phenyl ring. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C10H14FN |
|---|---|
Peso molecular |
167.22 g/mol |
Nombre IUPAC |
(1R)-1-(5-fluoro-2-methylphenyl)-N-methylethanamine |
InChI |
InChI=1S/C10H14FN/c1-7-4-5-9(11)6-10(7)8(2)12-3/h4-6,8,12H,1-3H3/t8-/m1/s1 |
Clave InChI |
KFGMARCIGFTRHR-MRVPVSSYSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)F)[C@@H](C)NC |
SMILES canónico |
CC1=C(C=C(C=C1)F)C(C)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-2,7-diazaspiro[4.5]decan-3-one](/img/structure/B13056145.png)
![cis-Methylhexahydro-1H-furo[3,4-C]pyrrole-3A-carboxylatehcl](/img/structure/B13056150.png)
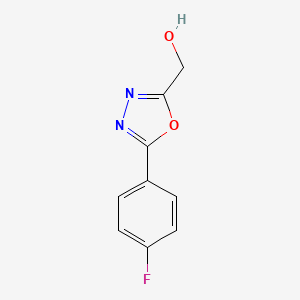
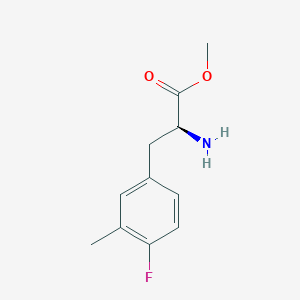
![ethyl N-[(Z)-3-hydroxy-2-phenyldiazenylbut-2-enoyl]carbamate](/img/structure/B13056163.png)
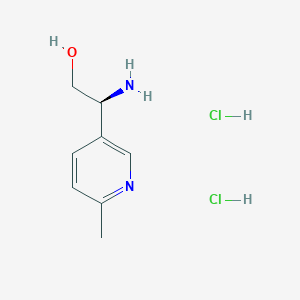

![(Z)-[(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]aminofuran-2-carboxylate](/img/structure/B13056184.png)
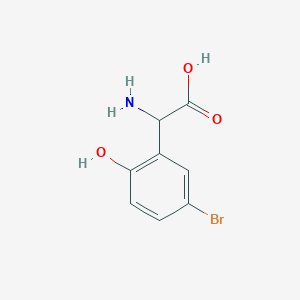
![(3E)-1-(4-chlorophenyl)-3-{[(2,4-dichlorophenyl)methoxy]imino}-2-[(1E)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]prop-1-en-1-ol](/img/structure/B13056194.png)
![2-(2-((4-Methoxybenzyl)amino)thieno[2,3-D]thiazol-5-YL)acetonitrile](/img/structure/B13056198.png)
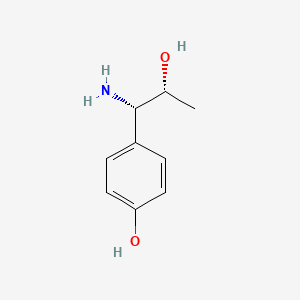
![Tert-butyl 7-methyl-9-oxo-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B13056213.png)
![6-Chloro-8-(ethylthio)imidazo[1,2-B]pyridazine-3-carbonitrile](/img/structure/B13056224.png)
